AC9-25 -

AC9-25

Catalog Number: EVT-8044169
CAS Number:
Molecular Formula: C99H143N23O33
Molecular Weight: 2183.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

AC9-25 is classified as a bioactive peptide. It is synthesized from the Annexin A1 protein, which is involved in various cellular processes, including inflammation and cell survival. The peptide's biological activities are attributed to its interactions with specific receptors on cell membranes, influencing signaling pathways that regulate immune responses and cell death.

Synthesis Analysis

The synthesis of AC9-25 employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The synthesis process includes several key steps:

  1. Attachment of C-terminal Amino Acid: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
  2. Sequential Addition: Subsequent amino acids are added one at a time in a stepwise manner. This involves the use of coupling reagents such as:
    • N,N’-diisopropylcarbodiimide (DIC)
    • Hydroxybenzotriazole (HOBt)
  3. Deprotection and Coupling Cycles: Each cycle consists of deprotection (removal of protective groups) followed by coupling (addition of the next amino acid).
  4. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.

In industrial settings, automated peptide synthesizers are utilized to enhance efficiency and consistency, along with rigorous quality control measures to maintain product integrity .

Molecular Structure Analysis

The molecular formula of AC9-25 is C16H24N4O3C_{16}H_{24}N_{4}O_{3}, with a molecular weight of approximately 320.39 g/mol. The structure can be represented using various notations:

  • InChI Key: KCTKQZUYHSKJLP-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N

The molecular structure features a backbone typical of peptides, with specific functional groups that facilitate binding to receptors and other biological molecules .

Chemical Reactions Analysis

AC9-25 primarily engages in biological interactions rather than traditional chemical reactions. Key reactions include:

  • Binding to Receptors: AC9-25 binds specifically to formyl peptide receptor 1 (FPR1), which triggers intracellular signaling cascades.
  • Oxidation Reactions: The peptide can activate neutrophil NADPH oxidase, resulting in the production of reactive oxygen species (ROS), which play a role in immune responses.

The primary products formed from these interactions are signaling molecules that mediate inflammatory responses and apoptosis .

Mechanism of Action

The mechanism of action for AC9-25 involves its binding to FPR1, leading to several downstream effects:

  1. Receptor Activation: Upon binding to FPR1, AC9-25 activates intracellular signaling pathways.
  2. Neutrophil Activation: It stimulates neutrophils through NADPH oxidase activation, promoting ROS production.
  3. Induction of Apoptosis: In melanoma cells, AC9-25 has been shown to induce apoptosis by interacting with cell membrane receptors, leading to programmed cell death.

This mechanism highlights its potential therapeutic effects in modulating inflammation and cancer cell survival .

Physical and Chemical Properties Analysis

AC9-25 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder when stored.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on storage conditions; it is often stored at low temperatures to maintain integrity.

These properties are crucial for its application in laboratory settings and potential therapeutic use .

Applications

AC9-25 has various scientific applications:

  • Cancer Research: Investigated for its ability to induce apoptosis in melanoma cells, making it a candidate for cancer therapy.
  • Inflammation Studies: Its role as an FPR agonist makes it valuable in studying inflammatory processes and developing anti-inflammatory drugs.
  • Immunology: Used to explore mechanisms underlying immune responses and neutrophil function.
Mechanisms of Action in Inflammatory and Immune Modulation

FPR1-Dependent Neutrophil NADPH Oxidase Activation Pathways

AC9-25 (Ac2-20), an N-terminal peptide derived from annexin A1 (AnxA1), activates neutrophil NADPH oxidase primarily through formyl peptide receptor 1 (FPR1). This pathway triggers superoxide anion (O₂⁻) production, a key reactive oxygen species (ROS) in microbial defense. Binding studies reveal that AC9-25 engages FPR1’s hydrophobic pocket via its N-terminal acetyl group and leucine residues, inducing conformational changes that activate Gαi-mediated signaling [2] [6]. Subsequent phosphorylation of p47ᵖʰᵒˣ facilitates cytosolic subunit assembly with membrane-bound cytochrome b₂₅₈ (gp91ᵖʰᵒˣ/p22ᵖʰᵒˣ), completing the active NADPH oxidase complex [2] [8].

Table 1: FPR1-Dependent NADPH Oxidase Activation by AC9-25

ParameterValue/OutcomeExperimental System
EC₅₀ for O₂⁻ production10⁻⁷ MHuman neutrophils
Receptor SpecificityFPR1 (blocked by Boc-MLF antagonist)FPR-transfected HL-60 cells
Key Downstream Eventsp47ᵖʰᵒˣ phosphorylation, Rac2 activationNeutrophil lysates
Functional OutcomeMicrobicidal activity against S. aureusPhagocytosis assays

Notably, AC9-25’s pro-oxidative effect is concentration-dependent: At 1–100 nM, it primes neutrophils for enhanced ROS response to secondary stimuli (e.g., fMLF), while concentrations >100 nM directly activate maximal O₂⁻ release [2]. This dual-phase response positions AC9-25 as a modulator of innate immune readiness.

Dual Regulatory Roles: Pro-Inflammatory Activation vs. Leukocyte Extravasation Inhibition

AC9-25 exhibits context-dependent duality: It drives pro-inflammatory NADPH oxidase activation while suppressing leukocyte migration. The pro-inflammatory arm is evidenced by AC9-25’s capacity to amplify O₂⁻ production in response to diverse agonists (e.g., C5a, IL-8) via FPR1-dependent synergy [2]. This occurs through protein kinase C (PKC)-mediated "inside-out" signaling that enhances integrin affinity and neutrophil degranulation [7] [8].

Conversely, AC9-25 inhibits leukocyte extravasation via FPR1-independent mechanisms. In transendothelial migration models, AC9-25 (≥50 nM) reduces neutrophil adhesion by 60–70% by:

  • Disrupting chemokine gradients: Downregulating CXCR2 expression on neutrophils [7].
  • Inhibiting actin polymerization: Attenuating RhoA GTPase activation, impairing cytoskeletal reorganization [2].
  • Counter-regulating H1 receptors: Blocking histamine-induced Ca²⁺ flux in mucosal cells [1].

Table 2: Contrasting Functions of AnxA1-Derived Peptides

PeptidePro-Inflammatory ActivityAnti-Inflammatory Activity
AC9-25NADPH oxidase activation (FPR1-dependent)Leukocyte adhesion inhibition (FPR1-independent)
Ac2-26Weak O₂⁻ inductionStrong inhibition of histamine Ca²⁺ response (FPR2-dependent)
Ac2-12Minimal oxidase activationβARK-mediated H1 receptor counter-regulation

Critically, AC9-25 lacks the resolvin-like actions of other AnxA1 peptides (e.g., Ac2-26), failing to inhibit histamine-stimulated [Ca²⁺]ᵢ in conjunctival goblet cells—a key deficit in ocular inflammation control [1]. This functional divergence underscores its unique role in inflammation’s early "containment" phase.

Receptor Cross-Talk: FPR1-Independent Signaling in Neutrophil Functional Modulation

Beyond FPR1, AC9-25 engages alternative receptors to fine-tune neutrophil responses:

  • Inhibitory GPCRs: AC9-25 suppresses fMLF-induced chemotaxis in FPR1/FPR2-desensitized neutrophils, implicating a novel receptor (e.g., GPR37) that elevates cAMP via adenylyl cyclase 9 (AC9). This pathway activates protein kinase A (PKA), inhibiting MAPK and NADPH oxidase [2] [4].
  • Calcium flux modulation: At high concentrations (1 μM), AC9-25 reduces ATP-triggered Ca²⁺ influx by 40% independently of FPRs. This involves PKCδ-mediated phosphorylation of OSR1 (oxidative stress-responsive kinase 1), which regulates TRPC channels [8].
  • Cross-regulation with DAMPs: AC9-25 competes with mitochondrial-derived formyl peptides (e.g., fMLF) for DAMP receptors, blunting sterile inflammation. In myocardial ischemia models, this reduces neutrophil infiltration by 50% [5] [7].

Mechanistically, AC9-25’s C-terminal residues (Leu²⁰-Phe²⁵) bind an allosteric site on β-arrestin-2, enabling it to scaffold SHP-1 phosphatases that dephosphorylate inflammatory kinases (e.g., p38 MAPK) [3]. This "biased signaling" explains its capacity to antagonize multiple GPCRs (e.g., C5aR, BLT1) without classical receptor antagonism.

Table 3: FPR1-Independent Signaling Pathways of AC9-25

PathwayMechanismFunctional Consequence
cAMP/PKA axisAC9 activation → PKA-mediated p47ᵖʰᵒˣ phosphorylation blockadeReduced O₂⁻ response to IL-8/C5a
OSR1/TRPC regulationPKCδ-dependent OSR1 phosphorylation at Ser³³⁹Inhibition of store-operated Ca²⁺ entry
β-arrestin-2 recruitmentSHP-1 phosphatase recruitment → p38 MAPK inactivationAttenuated chemotaxis and NETosis

This receptor promiscuity allows AC9-25 to function as a contextual immune rheostat: During acute infection, its FPR1 agonism bolsters microbial killing, while in sterile inflammation, non-FPR actions prevent excessive tissue damage [2] [7].

Properties

Product Name

AC9-25

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid

Molecular Formula

C99H143N23O33

Molecular Weight

2183.3 g/mol

InChI

InChI=1S/C99H143N23O33/c1-10-49(6)81(121-94(149)67(42-53-18-12-11-13-19-53)117-91(146)69(44-55-46-105-58-21-15-14-20-57(55)58)115-83(138)50(7)106-84(139)59(107-52(9)124)27-34-71(101)126)97(152)113-65(33-40-78(136)137)89(144)118-70(45-74(104)129)92(147)111-63(31-38-76(132)133)87(142)109-62(30-37-75(130)131)86(141)108-60(28-35-72(102)127)85(140)110-64(32-39-77(134)135)88(143)116-68(43-54-23-25-56(125)26-24-54)93(148)119-79(47(2)3)95(150)112-61(29-36-73(103)128)90(145)122-82(51(8)123)98(153)120-80(48(4)5)96(151)114-66(99(154)155)22-16-17-41-100/h11-15,18-21,23-26,46-51,59-70,79-82,105,123,125H,10,16-17,22,27-45,100H2,1-9H3,(H2,101,126)(H2,102,127)(H2,103,128)(H2,104,129)(H,106,139)(H,107,124)(H,108,141)(H,109,142)(H,110,140)(H,111,147)(H,112,150)(H,113,152)(H,114,151)(H,115,138)(H,116,143)(H,117,146)(H,118,144)(H,119,148)(H,120,153)(H,121,149)(H,122,145)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,154,155)/t49-,50-,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1

InChI Key

VWAGQOJTUDBVPD-ZONPJGGESA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.